1-Iodo-3-nitrobenzene, also known as meta-iodonitrobenzene, is an organic compound with the molecular formula and a molecular weight of 249.01 g/mol. It is characterized by the presence of an iodine atom and a nitro group attached to the benzene ring at the meta positions. This compound appears as a light yellow to yellow solid and has a melting point ranging from 36 to 38 °C and a boiling point of approximately 280 °C . It is insoluble in water and sensitive to light, requiring storage in a refrigerator at low temperatures .
1-Iodo-3-nitrobenzene can be synthesized through various methods, including:
1-Iodo-3-nitrobenzene serves as an important building block in organic synthesis. Its applications include:
Interaction studies involving 1-iodo-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can participate in electrophilic aromatic substitution reactions due to the presence of both electron-withdrawing (nitro) and electron-donating (iodine) groups on the benzene ring. These interactions are crucial for understanding its behavior in synthetic pathways and biological systems .
Similar compounds to 1-iodo-3-nitrobenzene include:
Compound Name | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
1-Iodo-3-nitrobenzene | C6H4INO2 | 249.01 g/mol | Contains iodine; highly reactive |
1-Bromo-3-nitrobenzene | C6H4BrNO2 | 232.00 g/mol | Bromine instead of iodine; less reactive |
1-Chloro-3-nitrobenzene | C6H4ClNO2 | 201.56 g/mol | Chlorine instead of iodine; lower reactivity |
3-Nitrotoluene | C7H7NO2 | 137.14 g/mol | Methyl group instead of halogen; different reactivity |
The unique combination of iodine and nitro functional groups in 1-iodo-3-nitrobenzene makes it particularly valuable for specific synthetic applications where halogenated intermediates are required for further transformations.